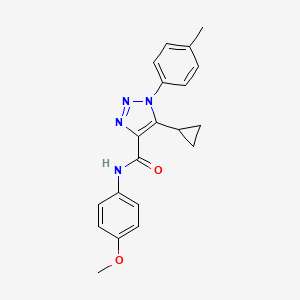
5-cyclopropyl-N-(4-methoxyphenyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-cyclopropyl-N-(4-methoxyphenyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Applications De Recherche Scientifique
Synthesis and Crystal Structure
Research into similar compounds often focuses on their synthesis and crystal structure, which are foundational for understanding their chemical properties and potential applications. For example, studies on the synthesis and crystal structure of compounds with triazole carboxamide moieties reveal methodologies that could be applicable to the synthesis of "5-cyclopropyl-N-(4-methoxyphenyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide". These methodologies include condensation reactions, crystal structure determination, and analysis of molecular interactions within crystals. Such studies highlight the importance of crystallography in determining the potential of these compounds for further biological applications (Pokhodylo, Pavlyuk, & Slyvka, 2020).
Potential Biological Activities
While direct information on the biological activities of "5-cyclopropyl-N-(4-methoxyphenyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide" is lacking, research on structurally related compounds can provide insights. Compounds featuring triazole and carboxamide groups have been explored for their potential anticancer, antimicrobial, and enzyme inhibition activities. For instance, derivatives of 1H-1,2,3-triazole carboxamides have been synthesized and evaluated for their anticancer activities against breast cancer cell lines, with some showing promising cytotoxicity. These studies suggest that triazole carboxamides, by virtue of their structural features, could play a significant role in the development of new therapeutic agents (Shinde, Fatema, Dhawale, & Farooqui, 2022).
Propriétés
IUPAC Name |
5-cyclopropyl-N-(4-methoxyphenyl)-1-(4-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-13-3-9-16(10-4-13)24-19(14-5-6-14)18(22-23-24)20(25)21-15-7-11-17(26-2)12-8-15/h3-4,7-12,14H,5-6H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVZBOPRKVLQPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)OC)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

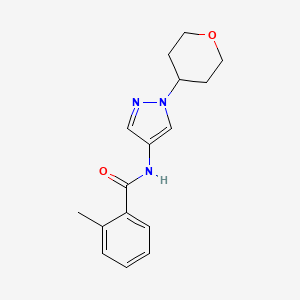
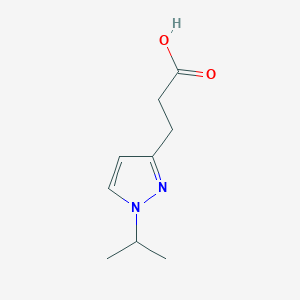
![N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-thienyl)acetamide](/img/structure/B2637916.png)
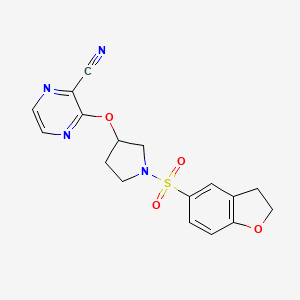
![1-[2-(2-methoxyethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride](/img/structure/B2637921.png)
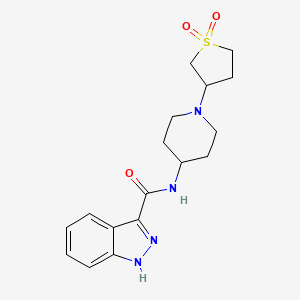
![3-methyl-6-(4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2637924.png)
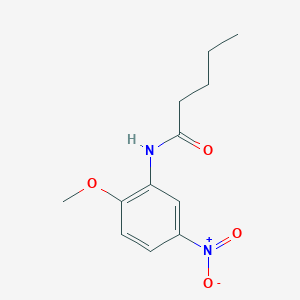
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2637927.png)
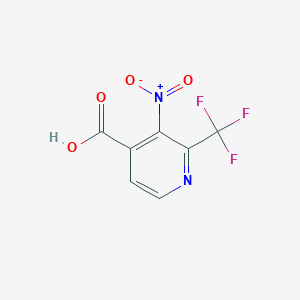
![3-butoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2637929.png)
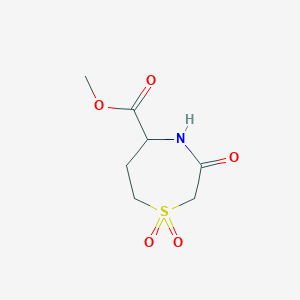
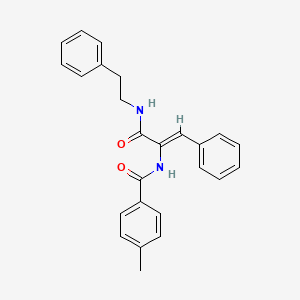
![N-(2,5-dimethoxyphenyl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2637934.png)